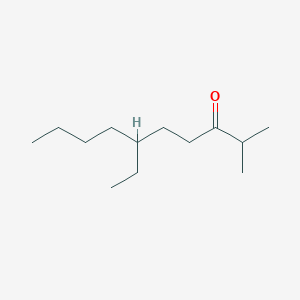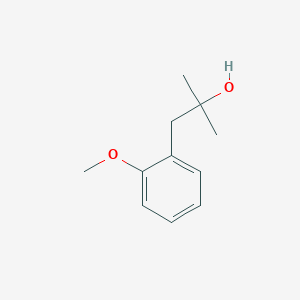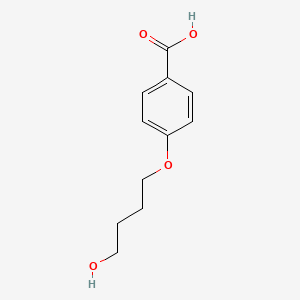
4-(4-羟基丁氧基)苯甲酸
描述
4-(4-Hydroxybutoxy)benzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxybutoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxybutoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
使用神经网络的电位滴定法:羟基化苯甲酸,包括 4-羟基苯甲酸衍生物,使用人工神经网络进行电位滴定,用于数据处理,表明在分析化学和工艺优化中具有潜在应用 (Aktaş & Yaşar, 2004).
药物工业应用:苯甲酸衍生物,如 2-(4-羟基苯偶氮)苯甲酸,具有抗真菌和抗菌等生物学特性,表明它们在药物工业中具有相关性 (Dikmen, 2021).
有机金属化合物在癌症研究中的应用:有机金属化合物的研究,包括衍生自苯甲酸的化合物,在癌症研究中显示出不同的结果,表明需要在该领域进一步探索 (Ashraf 等,2017).
聚苯胺掺杂:苯甲酸及其衍生物,包括羟基化苯甲酸,已被用作聚苯胺的掺杂剂,表明在材料科学和电子学中具有应用 (Amarnath & Palaniappan, 2005).
生物传感器开发:羟基化苯甲酸,如 4-羟基苯甲酸,用于开发生物传感器以检测各种物质,在生物技术和环境监测中显示出应用 (Castaño-Cerezo 等,2020).
毒性评估:对苯甲酸衍生物(包括羟基化形式)毒性的研究对于评估它们在包括药品和食品添加剂在内的各种应用中的安全性至关重要 (Gorokhova 等,2020).
真菌代谢研究:了解黑曲霉等真菌中苯甲酸衍生物的代谢,可深入了解微生物降解过程和潜在的生物技术应用 (Lubbers 等,2019).
属性
IUPAC Name |
4-(4-hydroxybutoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHIISQSLMSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxybutoxy)benzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


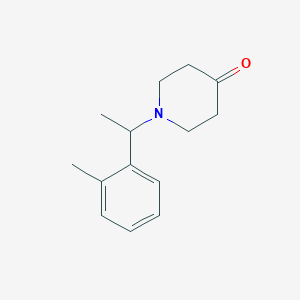

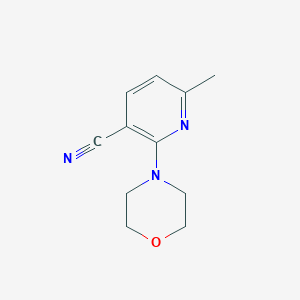
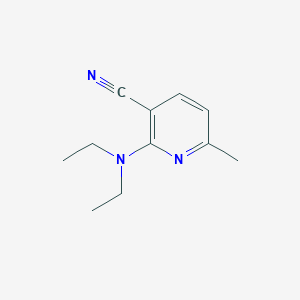
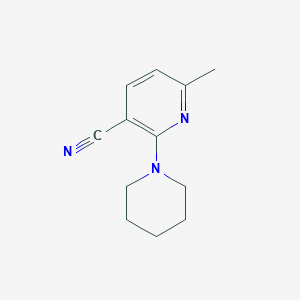
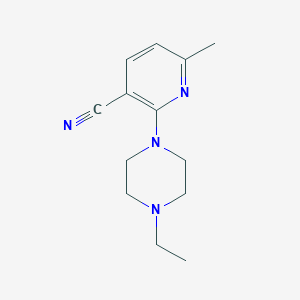
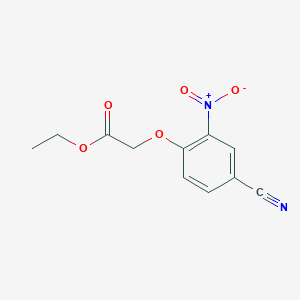
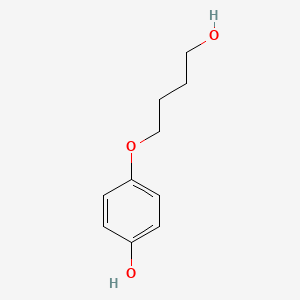
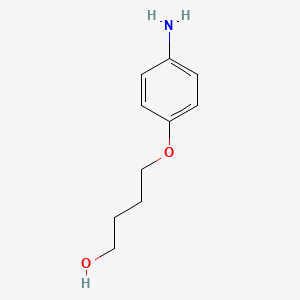
![4-[(Tetrahydropyran-4-yl)amino]-1-butanol](/img/structure/B7872710.png)
![4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butan-1-ol](/img/structure/B7872714.png)
